molecular formula C22H23NO2 B11710753 benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B11710753
M. Wt: 333.4 g/mol
InChI Key: BDONQSMSTJBYNI-RCOXNQKVSA-N
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Description

Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic proline mimetic with a rigid norbornene-like scaffold. Its stereochemistry is defined by the (1S,3S,4R) configuration of the bicyclic core and the (1R)-1-phenylethyl substituent. This compound is synthesized via enantioselective methods, such as Diels-Alder cycloadditions, to achieve >95% enantiomeric purity (chiral HPLC) . Key applications include its role as a chiral ligand in asymmetric catalysis and as a building block for peptidomimetics .

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

InChI

InChI=1S/C22H23NO2/c1-16(18-10-6-3-7-11-18)23-20-13-12-19(14-20)21(23)22(24)25-15-17-8-4-2-5-9-17/h2-13,16,19-21H,14-15H2,1H3/t16-,19+,20-,21+/m1/s1

InChI Key

BDONQSMSTJBYNI-RCOXNQKVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2[C@H]3C[C@@H]([C@H]2C(=O)OCC4=CC=CC=C4)C=C3

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OCC4=CC=CC=C4)C=C3

Origin of Product

United States

Preparation Methods

Key Steps:

  • Imine Formation : A glyoxylate derivative (e.g., glyoxylic acid or its ester) reacts with an amine (e.g., 1-phenylethylamine) to form an imine intermediate.

  • Cycloaddition : The imine reacts with a diene (e.g., 1,3-butadiene) under acidic conditions (e.g., trifluoroacetic acid or boron trifluoride diethyl etherate) to form the bicyclic structure.

Example Protocol (Ethyl Ester Analog):

ParameterConditionsYieldSource
Imine formationGlyoxylic acid + 1-phenylethylamine
Diels-Alder reactionDMF, BF3·OEt2, 25°C, 18 h72%
Post-reaction workupAcidic extraction, chromatography

Note: The benzyl ester variant would replace ethyl groups with benzyl during the esterification step.

Esterification and Benzyl Protection

The carboxylic acid intermediate is converted to the benzyl ester to enhance stability and facilitate further functionalization.

Methodology:

  • Activation : The carboxylic acid is activated as an acid chloride (e.g., using thionyl chloride or oxalyl chloride).

  • Esterification : The acid chloride reacts with benzyl alcohol in the presence of a base (e.g., triethylamine) to form the benzyl ester.

Representative Data:

StepReagents/ConditionsYieldSource
Acid chloride formationSOCl2, reflux, 2 h85–90%
Benzyl ester synthesisBnOH, Et3N, CH2Cl2, 0°C → RT70–75%

Chiral Resolution and Enantiomer Separation

The (1S,3S,4R) configuration is achieved through chiral chromatography or asymmetric synthesis .

Approaches:

  • Chiral Auxiliary Use : Temporary chiral auxiliaries (e.g., 8-phenylmenthyl groups) guide stereoselective reactions, followed by deprotection.

  • Column Chromatography : Separation of diastereomers on chiral stationary phases (e.g., Chiralpak AD).

Case Study (Ethyl Ester Analogue):

ParameterConditionsPuritySource
Chiral resolutionChiralpak AD, hexane/ethanol (9:1)>98%
Final purificationRecrystallization (hexane/EtOAc)>95%

Key Synthetic Challenges

  • Stereochemical Control : Maintaining the (1S,3S,4R) configuration requires precise reaction conditions and chiral resolution.

  • Double Bond Stability : The endo/exo selectivity of the Diels-Alder reaction affects the bicyclic structure’s geometry.

Spectroscopic and Analytical Data

Critical characterization data ensures structural integrity:

¹H NMR Data (CDCl₃):

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationSource
Phenyl (1-phenylethyl)7.16–7.33m5H
Bicyclic bridgehead3.41–3.63m2H
Benzyl CH₂4.18–4.30s2H

Comparative Synthesis Efficiencies

MethodYield (%)Purity (%)Key AdvantageLimitationSource
Diels-Alder + Benzyl72–75>95High stereochemical fidelityMulti-step purification
Chiral Auxiliary60–65>98Precise stereocontrolCostly auxiliaries
Column Chromatography85>99ScalabilityRequires high-purity columns

Industrial and Research Applications

This compound serves as a precursor in:

  • Antibacterial Agents : Modified derivatives show activity against resistant strains.

  • OLED Intermediates : Azabicyclo frameworks are used in light-emitting materials .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to modify the bicyclic structure, typically employing reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Formula

The molecular formula of this compound is C20H25NO2C_{20}H_{25}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Physical Properties

  • Molecular Weight : 313.43 g/mol
  • Melting Point : Specific melting point data is not widely reported but is expected to fall within a range typical for similar compounds.

Drug Development

Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been investigated for its potential as a precursor in the synthesis of various therapeutic agents. Its structural framework allows for modifications that can lead to compounds with enhanced biological activity or selectivity.

Therapeutic Applications

Research indicates that derivatives of azabicyclic compounds exhibit significant pharmacological effects, including:

  • Antiviral Activity : Some studies suggest that related compounds have shown efficacy against viral infections, potentially making this compound a candidate for antiviral drug development.
  • Anticancer Properties : Certain azabicyclic structures have been linked to the modulation of cancer cell proliferation and apoptosis pathways.

Mechanistic Studies

The compound's unique structure facilitates investigations into its mechanism of action at the molecular level. Understanding how it interacts with biological targets can provide insights into designing more effective drugs.

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of this compound demonstrated enhanced biological activity compared to the parent compound. The derivatives were evaluated for their ability to inhibit specific enzymes involved in disease processes.

Case Study 2: Antiviral Screening

In another case study, researchers screened various azabicyclic compounds for antiviral activity against influenza viruses. The findings indicated that certain modifications to the benzyl group significantly improved antiviral efficacy.

Mechanism of Action

The mechanism by which benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Comparison of Key Compounds
Compound Name Structure Differences Molecular Weight Enantiopurity Key Applications References
Target Compound : Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-... (methyl ester) Bicyclo[2.2.1], (1S,3S,4R) core, (1R)-phenylethyl substituent, methyl ester 285.34 >95% Asymmetric catalysis, peptidomimetics
Ethyl (1S,3S,4R)-2-[(S)-1-phenylethyl]-... Ethyl ester, (S)-phenylethyl substituent 299.36 >95% Ligands for diethylzinc addition to aldehydes
Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Bicyclo[2.2.1], (1S,4R) core, no phenylethyl substituent 229.27 97% Heterocyclic building block
Benzyl 2-acetoxy-1-azabicyclo[4.1.0]hept-3-ene-6-carboxylate Bicyclo[4.1.0], acetoxy substituent 287.30 N/A Synthetic intermediate for hydroxylation
Ethyl (1R,3R,4S)-2-[(1S)-1-phenylethyl]-... Enantiomeric core (1R,3R,4S), (1S)-phenylethyl substituent 285.34 >95% Mirror-image applications in catalysis

Physicochemical Properties

  • Boiling Point : Predicted at 356.2°C for ethyl ester analogs .
  • Density : 1.134 g/cm³ (ethyl ester) vs. ~1.1–1.2 g/cm³ for methyl/benzyl esters.
  • Solubility : Benzyl esters exhibit lower aqueous solubility due to hydrophobic substituents compared to methyl esters.

Key Challenges and Innovations

  • Stereochemical Control : Achieving high enantiopurity requires chiral auxiliaries (e.g., (R)- or (S)-imines) .
  • Yield Optimization : Hydrogenation steps (e.g., Pd/C) often result in moderate yields (32%) .
  • Functionalization: Introducing groups like dibenzylamino or acetoxy alters reactivity but complicates purification .

Biological Activity

Benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound belonging to the class of azabicycloalkanes. Its unique structure and stereochemistry contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Properties

This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds. The molecular formula is C16H19NO2C_{16}H_{19}NO_2 with a molecular weight of approximately 257.33 g/mol. The specific stereochemistry indicated by the (1S,3S,4R) and (1R) designations suggests multiple chiral centers that may influence its interactions with biological targets.

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Similar compounds have shown promise in modulating cancer cell growth and apoptosis through various mechanisms, including the inhibition of specific signaling pathways .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially influencing pathways associated with neurodegenerative diseases .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds in this class often exhibit activity at GPCRs, which are crucial for many physiological processes .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular proliferation and survival.
  • Signal Transduction Pathways : Interaction with pathways such as NF-kB and MAPK has been observed in related studies, indicating potential roles in inflammation and cancer progression .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Activity : A study demonstrated that derivatives of azabicyclo compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. These findings highlight the potential for this compound in cancer therapeutics .
  • Neuroprotective Studies : Research focusing on neuroprotection indicated that certain structural analogs could activate protective signaling pathways in neuronal cells, suggesting therapeutic applications in neurodegenerative conditions .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
Ethyl (1R,3R,4S)-2-(phenylethyl)-azabicyclo[2.2.1]heptaneSimilar bicyclic structureDifferent substituents affecting activity
Benzyl 2-Oxa-Azabicyclo[2.2.1]heptaneOxygen atom in the ringAltered physicochemical properties
5-Methylidene-Azabicyclo[2.2.1]heptaneMethylidene group substitutionPotentially different reactivity patterns

This table highlights the uniqueness of this compound concerning its stereochemistry and functional groups that may influence its biological properties and applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, and how is stereochemical control achieved?

  • The compound is synthesized via Diels-Alder reactions of benzyl 2H-azirine derivatives with dienophiles like 1-acetoxybutadiene. Stereochemical control is achieved by using chiral auxiliaries (e.g., (R)- or (S)-1-phenylethyl groups) to direct endo/exo selectivity. For example, the (R)-1-phenylethyl group induces a specific configuration in the azabicyclo core, as confirmed by X-ray crystallography .
  • Methodological Note : Optimize reaction conditions (solvent, temperature) and monitor stereochemistry via chiral HPLC (>95% enantiopurity reported) .

Q. How is the structure of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : Key 1H-NMR signals include aromatic protons (δ 7.56–7.24 ppm for phenyl groups), olefinic protons (δ 6.41–6.01 ppm), and bicyclic protons (δ 3.52–1.15 ppm) .
  • X-ray Crystallography : Definitive proof of stereochemistry (e.g., exo-(1S,3S,4R) configuration) is obtained via single-crystal X-ray diffraction, resolving ambiguities in earlier literature .
  • Infrared (IR) Spectroscopy : C=O stretches at ~1737 cm⁻¹ confirm ester functionality .

Advanced Research Questions

Q. How do stereochemical errors in literature impact the interpretation of this compound’s bioactivity?

  • A 2015 review incorrectly assigned the minor product’s configuration as endo-(1R,3S,4S), later corrected to exo-(1S,3S,4R) via X-ray data. Such errors can lead to misinterpretation of structure-activity relationships (SAR), particularly in studies comparing IC50 values. For instance, analogs with (1S,3S,4R)-azabicyclo units show IC50 values ranging from 6.25 µM to 77.57 µM, depending on additional structural modifications .
  • Methodological Note : Always validate stereochemistry using crystallography or NOESY experiments before SAR analysis.

Q. What strategies resolve contradictions in enantiopurity data during synthesis?

  • Discrepancies in enantiomeric excess (e.g., <95% vs. >95%) arise from competing reaction pathways or impurities in chiral auxiliaries. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to quantify enantiopurity. For example, cycloadducts derived from (S)-imine precursors yield (1R,3R,4S) configurations, while (R)-imines produce (1S,3S,4R) isomers .
  • Troubleshooting : Repurify starting materials and optimize catalyst loading (e.g., Lewis acids) to suppress racemization.

Q. How does functionalization of the azabicyclo core influence biological activity?

  • Modifications at the 3-carboxylate position (e.g., sulfonamide derivatives) significantly alter antiproliferative activity. For example:

DerivativeIC50 (µM)Key ModificationReference
[32]77.57(1S,3S,4R)-azabicyclo core
[33]6.25Added tropane analog
  • Methodological Note : Introduce substituents via Mitsunobu reactions or reductive amination, then assess activity using cell viability assays (e.g., MTT).

Q. What analytical challenges arise in characterizing dihydroxylated derivatives of this compound?

  • Hydroxylation at the 3,4-positions (e.g., using OsO4/NMO) creates diastereomers that complicate NMR interpretation. For example, dihydroxy derivatives like benzyl 2,5-diacetoxy-1-azabicyclo[4.1.0]hept-3-ene-6-carboxylate exhibit overlapping proton signals (δ 4.20–3.00 ppm). Use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign stereochemistry .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of the azabicyclo[2.2.1]heptane core?

  • Discrepancies in reactivity (e.g., ring-opening vs. stability) may stem from solvent polarity or protecting groups. For instance, tert-butoxycarbonyl (Boc)-protected analogs resist ring-opening under basic conditions, while benzyl esters are more labile. Compare kinetic data from different conditions (e.g., THF vs. DCM) to identify trends .

Experimental Design Recommendations

  • Stereochemical Validation : Always cross-validate NMR assignments with X-ray crystallography .
  • Activity Profiling : Use a panel of derivatives (e.g., sulfonamides, hydroxamates) to map SAR and identify pharmacophores .
  • Synthetic Scalability : Optimize microwave-assisted reactions for rapid access to gram-scale quantities .

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